molecular formula C18H13Cl2F3N6OS B10935511 N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10935511
M. Wt: 489.3 g/mol
InChI Key: OUMVTKAJVSAKMQ-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The key steps include:

    Formation of the Pyrazole Intermediate: This involves the reaction of 4-chloro-1H-pyrazole with a suitable alkylating agent to introduce the propyl group.

    Formation of the Pyrimidine Intermediate: This involves the reaction of a suitable precursor with trifluoromethyl and thiophene substituents to form the pyrazolo[1,5-a]pyrimidine core.

    Coupling Reaction: The final step involves coupling the pyrazole and pyrimidine intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or deoxygenated products. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that are involved in key biological processes.

    Pathways: Signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H13Cl2F3N6OS

Molecular Weight

489.3 g/mol

IUPAC Name

N-[3-(4-chloropyrazol-1-yl)propyl]-5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H13Cl2F3N6OS/c19-10-8-25-28(9-10)5-1-4-24-17(30)12-7-16-26-11(13-2-3-15(20)31-13)6-14(18(21,22)23)29(16)27-12/h2-3,6-9H,1,4-5H2,(H,24,30)

InChI Key

OUMVTKAJVSAKMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCCCN4C=C(C=N4)Cl

Origin of Product

United States

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